molecular formula C23H44N2O4 B8729491 BOC--Nle--OH.DCHA

BOC--Nle--OH.DCHA

Cat. No.: B8729491
M. Wt: 412.6 g/mol
InChI Key: BFEVJIUEBDZIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC--Nle--OH.DCHA is a useful research compound. Its molecular formula is C23H44N2O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H44N2O4

Molecular Weight

412.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

BFEVJIUEBDZIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

The Foundational Significance of Protected Amino Acid Derivatives in Synthetic Chemistry

The synthesis of peptides and other complex organic molecules requires a high degree of control over reactive functional groups. csic.es To prevent unwanted side reactions and ensure the formation of the desired chemical bonds, chemists employ a strategy of protection and deprotection. csic.es Protecting groups are temporarily attached to reactive sites, such as the amine group of an amino acid, to mask their reactivity during a chemical transformation. iris-biotech.de

The tert-butoxycarbonyl (Boc) group, introduced in the 1950s, revolutionized peptide synthesis. smolecule.com It is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions, leaving other parts of the molecule intact. smolecule.comvulcanchem.com This orthogonality is crucial in multi-step syntheses where different protecting groups need to be removed at various stages. iris-biotech.depeptide.com The Boc group's steric bulk also helps to prevent unwanted reactions at the protected amine site.

The use of protected amino acid derivatives, such as those with the Boc group, is essential for techniques like solid-phase peptide synthesis (SPPS), a method that allows for the automated assembly of peptide chains. csic.essmolecule.com In SPPS, the growing peptide is anchored to a solid support, and protected amino acids are sequentially added. csic.es The ability to selectively deprotect the N-terminal amine of the growing chain while side-chain protecting groups remain in place is a cornerstone of this powerful technology. iris-biotech.de

The Academic Importance of Norleucine As a Non Canonical Amino Acid in Biologically Relevant Scaffolds

While the 20 proteinogenic amino acids form the primary building blocks of natural proteins, non-canonical amino acids (ncAAs) offer a vast expansion of chemical diversity. mdpi.com Norleucine (Nle), an isomer of leucine (B10760876), is a hydrophobic, non-canonical amino acid that has garnered significant interest in biochemical and pharmaceutical research. mdpi.comresearchgate.net Although found in small amounts in some bacteria, it is not encoded in the standard genetic code. mdpi.comresearchgate.net

The incorporation of norleucine into peptides and proteins can confer unique properties. It can act as an isostere for methionine, meaning it has a similar size and shape, but lacks the sulfur atom. mdpi.comfrontiersin.org This substitution can be used to study the role of methionine in protein structure and function, as the absence of the easily oxidized sulfur atom can increase the stability of the resulting peptide. The global replacement of methionine with norleucine can subtly alter a protein's hydropathy, a feature that is difficult to achieve with canonical amino acids. frontiersin.org

Furthermore, norleucine has been shown to be a helix-stabilizing residue, influencing the secondary structure of peptides. mdpi.com Its incorporation can lead to peptidomimetics with enhanced biological stability and activity. mdpi.com The study of ncAAs like norleucine is crucial for developing new therapeutic peptides with improved pharmacokinetic profiles and for probing the intricate relationships between protein structure and function. mdpi.comfrontiersin.org

The Strategic Role of Dicyclohexylamine Salts in Amino Acid Stabilization and Purification

Enantioselective and Diastereoselective Synthesis of Nα-tert-Butoxycarbonyl-Norleucine

The stereochemical purity of amino acids is paramount for the synthesis of biologically active peptides. Therefore, developing highly selective synthetic routes to enantiomerically pure Boc-Nle-OH is a key area of research.

Chemical Synthesis Approaches for N-Boc Protection of Norleucine

The protection of the α-amino group of norleucine with a tert-butoxycarbonyl (Boc) group is a fundamental step. The standard method involves reacting L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Key reaction parameters include:

Reagents: L-norleucine, Boc₂O, and a base such as triethylamine (B128534) (TEA) or sodium hydroxide. The base neutralizes the acid formed during the reaction, driving it to completion.

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as they dissolve the reactants well.

Stoichiometry: A slight excess of Boc₂O is often used to ensure the complete conversion of the amino acid.

Temperature: The reaction is typically performed at temperatures ranging from 0°C to room temperature to control its exothermic nature.

Recent advancements focus on improving the efficiency and sustainability of this process. For instance, the use of alternative reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) can offer advantages in terms of reaction conditions and purification of the final product. sigmaaldrich.com BOC-ON allows for the reaction to be carried out at room temperature and the by-product is easily removed by extraction. sigmaaldrich.com

Table 1: Comparison of Reagents for Boc Protection of Norleucine

ReagentTypical ConditionsAdvantagesDisadvantages
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, NaOH), Solvent (e.g., DCM, THF), 0-25°C Readily available, high yielding.Can require careful temperature control.
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)Base (e.g., triethylamine), 50% aqueous dioxane or acetone, room temperature sigmaaldrich.comMild reaction conditions, easy removal of by-products. sigmaaldrich.comMay be more expensive than Boc₂O.

Biocatalytic and Enzymatic Routes to Chiral Norleucine Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino acids. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

One prominent biocatalytic approach for synthesizing L-amino acids is the reductive amination of α-keto acids. For L-norleucine, this would involve the enzymatic conversion of 2-ketohexanoic acid. While specific examples for norleucine are not as widespread as for other amino acids, the principle has been demonstrated for structurally similar compounds. For instance, L-6-hydroxynorleucine, a key intermediate for a vasopeptidase inhibitor, has been synthesized with over 99% optical purity by the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase from beef liver. nih.gov

Another strategy involves the use of amino acid dehydrogenases. Leucine (B10760876) dehydrogenase (LeuDH), for example, is used in the 'Degussa process' for the synthesis of unnatural amino acids from their corresponding α-keto acids. researchgate.net This technology could potentially be adapted for the production of L-norleucine. Furthermore, researchers have discovered and engineered a range of biocatalysts for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines, highlighting the potential for enzymatic routes to various norleucine derivatives. nih.gov

More advanced biocatalytic cascades are also being developed. For example, a one-pot synthesis of L-tyrosine derivatives from simple aromatic compounds, pyruvate, and ammonia (B1221849) has been demonstrated, showcasing the power of multi-enzyme systems. acs.org Such approaches could pave the way for highly efficient and sustainable production of L-norleucine from basic feedstocks.

Optimization of Dicyclohexylamine Salt Formation for Enhanced Purification and Handling

While Boc-Nle-OH can be isolated as a free acid, it is often converted to its dicyclohexylamine (DCHA) salt. This salt formation serves several important purposes in the manufacturing process. bachem.com

Process Development for Crystallization and Isolation of BOC--Nle--OH.DCHA

The formation of the DCHA salt enhances the crystallinity of the Boc-protected amino acid. bachem.com This is particularly advantageous if the free acid is an oil or difficult to crystallize, making purification by recrystallization more effective. The process generally involves dissolving the crude Boc-Nle-OH in a suitable solvent and adding dicyclohexylamine. sigmaaldrich.com

Table 2: Solvents for Crystallization of BOC-Nle-OH.DCHA

Solvent SystemPurposeReference
EtherCrystallization of the DCHA salt. sigmaaldrich.com sigmaaldrich.com
Ethyl acetate (B1210297) / Petroleum etherRecrystallization to improve purity. ru.nl
Methylene chloride / Ethyl etherRecrystallization. cdnsciencepub.com

The choice of solvent is critical for obtaining high yields of pure crystalline salt. The improved handling characteristics of the solid DCHA salt, compared to a potentially oily free acid, are a significant benefit in a manufacturing setting.

Quantitative Liberation of Nα-tert-Butoxycarbonyl-Norleucine from DCHA Salt for Subsequent Reactions

Prior to its use in peptide synthesis, the Boc-Nle-OH must be liberated from its DCHA salt. This is typically achieved by treating the salt with an acid to protonate the dicyclohexylamine, rendering it soluble in an aqueous phase, while the free Boc-Nle-OH remains in an organic solvent.

A common procedure involves:

Suspending the DCHA salt in a solvent like ethyl acetate or tert-butyl methyl ether. bachem.com

Adding an aqueous acid, such as 10% phosphoric acid, until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be acidic (pH 2-3). bachem.com

Separating the organic layer containing the Boc-Nle-OH.

Washing the organic phase with water to remove any residual acid and dicyclohexylammonium (B1228976) salts. bachem.com

Drying the organic phase and evaporating the solvent to yield the free Boc-Nle-OH. bachem.com

It is important to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride, which can complicate the separation process. bachem.com

Innovations in Sustainable Synthetic Pathways for Protected Amino acids

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. advancedchemtech.comacs.orgnih.gov This includes the development of more sustainable methods for producing protected amino acids like Boc-Nle-OH.

Key areas of innovation include:

Green Solvents: Replacing hazardous solvents like DMF and DCM with more environmentally friendly alternatives is a major focus. gyrosproteintechnologies.com Water is the ideal green solvent, but the low solubility of many protected amino acids presents a challenge. acs.org To address this, novel water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, have been developed to enable peptide synthesis in aqueous media. nih.govtu-darmstadt.de Other greener solvents being explored include propylene (B89431) carbonate and binary mixtures like DMSO/EtOAc. acs.orggyrosproteintechnologies.com

Atom Economy: Improving the atom economy of reactions by minimizing the use of excess reagents and protecting groups is a core principle of green chemistry. ambiopharm.com

Catalysis: The use of catalytic methods, both chemical and biocatalytic, reduces waste by enabling reactions to proceed with smaller quantities of reagents. rsc.org

Solvent Recycling: Implementing solvent recovery and recycling systems in manufacturing facilities can significantly reduce the volume of hazardous waste generated. ambiopharm.com

Mechanochemistry: Ball-milling and other mechanochemical techniques offer the potential for solvent-free or nearly solvent-free synthesis, drastically reducing waste. rsc.org

These innovations are not only environmentally beneficial but can also lead to more efficient and cost-effective manufacturing processes for protected amino acids and the peptides derived from them.

Role of Nα-tert-Butoxycarbonyl-Norleucine in Solid-Phase Peptide Synthesis (SPPS)

Boc-Nle-OH.DCHA is a key reagent for introducing the non-proteinogenic amino acid norleucine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com In SPPS, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support, or resin. The Boc group on the norleucine derivative serves as a temporary protecting group for the α-amino group. This protection prevents unwanted side reactions at the N-terminus, ensuring that the amino acid's carboxylic acid end correctly couples to the free amino group of the growing peptide chain attached to the resin. biosynth.com The DCHA salt form enhances the compound's crystallinity and solubility in organic solvents used during synthesis, while also improving its storage stability. vulcanchem.com

The Boc-strategy for SPPS relies on a specific set of chemical reactions for peptide bond formation and deprotection. The core of the coupling step is the activation of the carboxylic acid group of the incoming Boc-protected amino acid, such as Boc-Nle-OH. This activation transforms the carboxyl group into a more reactive species that can readily form an amide bond with the N-terminal amine of the resin-bound peptide.

A variety of coupling reagents have been developed to facilitate this activation with high efficiency and minimal side reactions. The choice of reagent can be critical, especially when dealing with sterically hindered amino acids or sequences prone to aggregation. americanpeptidesociety.org In the Boc/Bzl protection scheme, in situ neutralization protocols are often employed, where the N-terminal amine salt is neutralized to the free amine at the same time as the coupling reaction, saving time and potentially improving yields. peptide.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective activators. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase reaction rates and suppress racemization.

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate highly reactive OBt active esters. sigmaaldrich.com

Aminium/Uronium Salts: This class includes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU, which are widely used for their rapid and efficient couplings. peptide.comsigmaaldrich.com More reactive reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate OAt esters, which are even more effective, particularly for difficult couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.com

Reagent ClassExample ReagentActivated SpeciesKey Characteristics
CarbodiimidesDIC (N,N'-diisopropylcarbodiimide)O-acylisoureaCost-effective; often used with additives like HOBt or Oxyma Pure® to prevent racemization.
Phosphonium SaltsPyBOP®OBt active esterHighly efficient for routine and difficult couplings. sigmaaldrich.com
Aminium/Uronium SaltsHBTUOBt active esterCommonly used, fast, and efficient; excess reagent can cap the peptide chain. peptide.comsigmaaldrich.com
HATUOAt active esterHighly reactive, suitable for sterically hindered couplings due to the properties of its HOAt leaving group. sigmaaldrich.com

Successful peptide synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. biosynth.comiris-biotech.de This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact. peptide.combiotage.com

The classic Boc-SPPS method employs a "quasi-orthogonal" Boc/Bzl protection scheme. biosynth.comresearchgate.net

Temporary Nα-Protection: The N-terminal α-amino group is protected by the acid-labile Boc group. This group is removed at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.compeptide.com

Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by groups that are stable to the repeated TFA treatments but can be removed at the end of the synthesis. biotage.com In the Boc/Bzl strategy, these are often benzyl (B1604629) (Bzl)-based groups.

Final Cleavage: Both the Bzl-based side-chain protecting groups and the linker attaching the peptide to the resin are removed simultaneously in a final step using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

Because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, albeit of different strengths, the system is not truly orthogonal but is considered selectively labile. biosynth.compeptide.comresearchgate.net This contrasts with the fully orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group is removed by piperidine, and the acid-labile tBu-based side-chain protecting groups are removed by TFA. biosynth.comiris-biotech.de

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting GroupBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection ConditionModerate Acid (e.g., TFA) peptide.comBase (e.g., Piperidine) iris-biotech.de
Side-Chain ProtectionAcid-labile (e.g., Bzl-based)Acid-labile (e.g., tBu-based) biosynth.com
Final Cleavage ConditionStrong Acid (e.g., HF, TFMSA) peptide.comModerate Acid (e.g., TFA) iris-biotech.de
OrthogonalityQuasi-orthogonal (graded acid lability) biosynth.comresearchgate.netFully orthogonal (Base vs. Acid) biosynth.compeptide.com

Application in Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

While SPPS is dominant in research settings, solution-phase peptide synthesis (SPPS) remains a preferred method for the large-scale industrial production of peptides due to cost-effectiveness and easier purification of intermediates. researchgate.net Boc-Nle-OH is also a valuable building block in these methods. In solution-phase synthesis, reactions are carried out in a homogenous medium, and the product is isolated and purified after each step. researchgate.net

A powerful strategy for synthesizing long peptides and proteins is fragment condensation. pnas.org This approach involves the separate synthesis of protected peptide segments, which are then joined together in solution. researchgate.netpeptide.com Boc-protected amino acids like Boc-Nle-OH are well-suited for preparing these fully protected peptide fragments. peptide.comgoogle.com For instance, a peptide fragment can be synthesized with a C-terminal thioester, which then reacts with another fragment possessing a free N-terminus in a process known as native chemical ligation. pnas.org The stability of certain side-chain protecting groups (e.g., NO2 on arginine) to acids like TFMSA makes them useful for creating fragments intended for condensation reactions. peptide.com

Norleucine as a Versatile Surrogate in Peptide Engineering

Norleucine (Nle) is an isomer of leucine and is considered a non-proteinogenic or unnatural amino acid as it is not one of the 20 standard amino acids encoded by the genetic code. lifetein.comwikipedia.orgwikipedia.org Its structural similarity to methionine makes it a valuable tool in peptide engineering, allowing for the design of peptides with modified properties. wikipedia.orgbachem.comresearchgate.net

One of the most common applications of norleucine in peptide design is as a replacement for methionine (Met). peptide.combachem.com The thioether side chain of methionine is susceptible to oxidation, which can form methionine sulfoxide (B87167) or sulfone. americanpeptidesociety.orgresearchgate.netbitesizebio.com This oxidation often leads to a loss of the peptide's biological activity and reduces its shelf-life. peptide.combachem.com

Norleucine is an excellent isosteric substitute for methionine; its straight four-carbon alkyl side chain is nearly the same size and hydrophobicity as methionine's side chain, but it lacks the oxidizable sulfur atom. peptide.comwikipedia.orgfrontiersin.org This substitution frequently preserves or even enhances the peptide's biological function while significantly increasing its chemical stability against oxidative degradation. peptide.combachem.comcaltech.edunih.gov

Research Finding: In a study on cytochrome P450 BM-3, the global replacement of all 13 methionine residues with norleucine resulted in a nearly two-fold increase in peroxygenase activity, demonstrating that the enzyme could tolerate extensive replacement while gaining improved catalytic properties. caltech.edu

Research Finding: A study on the peptide ShK-170, a potent blocker of the Kv1.3 potassium channel, showed that replacing Met21 with norleucine was a key step in creating a more stable analog (ShK-192) that was resistant to oxidation. nih.gov

Research Finding: The substitution of methionine with norleucine at position 35 in the Amyloid-β peptide, associated with Alzheimer's disease, was found to completely negate the neurotoxic effects of the peptide. wikipedia.org

The incorporation of non-standard amino acids like norleucine is a powerful strategy for creating novel peptide architectures with tailored properties. bachem.comsigmaaldrich.com By moving beyond the 20 canonical amino acids, researchers can fine-tune a peptide's structure, stability, and function. caltech.edupatsnap.com

Table of Compounds

Abbreviation/Common NameFull Chemical Name
AlaAlanine (B10760859)
ArgArginine
AsnAsparagine
AspAspartic acid
Boctert-Butoxycarbonyl
Boc-Nle-OHNα-tert-Butoxycarbonyl-L-norleucine
Boc-Nle-OH.DCHANα-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt
BOPBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate
BzlBenzyl
CysCysteine
DCMDichloromethane
DICN,N'-Diisopropylcarbodiimide
Fmoc9-Fluorenylmethoxycarbonyl
GlnGlutamine
GluGlutamic acid
GlyGlycine (B1666218)
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HFHydrogen Fluoride
HisHistidine
HOBt1-Hydroxybenzotriazole
IleIsoleucine
LeuLeucine
LysLysine (B10760008)
MetMethionine
NleNorleucine
PhePhenylalanine
ProProline
PyBOP®Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
SerSerine
tButert-Butyl
TFATrifluoroacetic acid
TFMSATrifluoromethanesulfonic acid
ThrThreonine
TrpTryptophan
TyrTyrosine
ValValine

Broader Applications of Nα Tert Butoxycarbonyl Norleucine Derivatives in Advanced Organic and Medicinal Chemistry

Nα-tert-Butoxycarbonyl-Norleucine as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Nα-tert-Butoxycarbonyl-L-norleucine makes it a valuable chiral building block in asymmetric synthesis. enamine.netwiley.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, a critical aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity. enamine.netwiley.com The use of such building blocks is a fundamental strategy to control the stereochemical outcome of a reaction, ensuring the desired enantiomer or diastereomer is produced. sigmaaldrich.com

Application in the Construction of Complex Organic Molecules

BOC-Nle-OH and its derivatives are instrumental in the stereoselective synthesis of intricate organic molecules. chemimpex.com The defined stereochemistry at the α-carbon of the norleucine moiety is transferred to the target molecule, guiding the formation of new stereocenters. This approach is particularly advantageous in the synthesis of natural products and their analogs, where precise control over the three-dimensional arrangement of atoms is paramount for biological function. For instance, the diastereoselective alkylation of glycine (B1666218) enolates, a powerful method for creating new amino acids, relies on chiral auxiliaries to direct the approach of the electrophile, a role that derivatives of chiral amino acids like norleucine can fulfill. acs.org

Scaffolds for Heterocyclic Compounds and Other Non-Peptide Derivatives

Beyond linear and peptidic structures, BOC-Nle-OH serves as a scaffold for the synthesis of various heterocyclic compounds. rsc.org Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. rsc.org The norleucine framework can be manipulated and cyclized to form diverse ring systems. For example, BOC-Nle-OH has been utilized in the synthesis of pyrido-imidazodiazepinones, a class of compounds investigated for their anti-melanoma activity. researchgate.net In this context, the amino acid derivative provides a chiral backbone onto which the heterocyclic system is constructed. Furthermore, norleucine-containing peptides can be linked to heterocyclic ligands for applications in medical imaging and therapy. google.com

Development of Peptidomimetics and Conformationally Constrained Analogues

A significant application of BOC-Nle-OH lies in the field of peptidomimetics. upc.edu Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. upc.edunih.gov Norleucine is often used as an isosteric replacement for methionine to prevent oxidation. bzchemicals.com

The incorporation of norleucine derivatives into peptide sequences can introduce conformational constraints, which rigidify the peptide backbone. upc.edu This is a key strategy in drug design to lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity. upc.edu For example, the replacement of specific amino acids with conformationally constrained analogs can enhance secondary structure motifs like β-turns. researchgate.net A notable example is the potent melanocortin receptor agonist MT-II, which incorporates norleucine in its cyclic structure to achieve prolonged biological activity. upc.edu

Strategy Description Example Application of Norleucine Derivatives
Isosteric Replacement Substitution of an amino acid with another that has a similar size and polarity.Replacing methionine with norleucine to prevent oxidation of the side chain. bzchemicals.com
Conformational Constraint Introducing structural elements that restrict the flexibility of the peptide backbone.Incorporation into cyclic peptides to promote a specific, biologically active conformation. upc.edu
Peptidomimetic Scaffolds Using the amino acid as a framework to build non-peptidic structures that mimic peptide function.Synthesis of benzazepinone-containing dipeptidomimetics to create conformationally constrained opioid peptides. nih.gov

Advanced Bioconjugation Strategies Utilizing Norleucine Derivatives

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nlthermofisher.com Nα-protected amino acids like BOC-Nle-OH are fundamental reagents in the synthesis of peptides and proteins that are subsequently used in bioconjugation strategies. smolecule.com While norleucine itself doesn't typically possess a unique functional group for direct, selective bioconjugation in the same way cysteine or lysine (B10760008) does, derivatives of norleucine can be synthesized to incorporate bioorthogonal handles.

For instance, norleucine can be modified to include an azide (B81097) group (azidonorleucine), which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific labeling of biomolecules. tdx.cat This allows for the site-specific attachment of probes, drugs, or imaging agents. The development of such unnatural amino acids expands the toolbox for protein modification, enabling the creation of complex bioconjugates for therapeutic and diagnostic applications. mdpi.comucl.ac.uk

Contribution to Combinatorial Library Synthesis for Chemical Discovery

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. BOC-Nle-OH and its Fmoc-protected counterpart, Fmoc-Nle-OH, are frequently included in the synthesis of peptide and peptidomimetic libraries. nih.govpnas.orgresearchgate.netnih.gov

The inclusion of unnatural amino acids like norleucine increases the structural diversity of the library, expanding the chemical space that can be explored. nih.gov For example, a library of 1,4-benzodiazepine (B1214927) derivatives was constructed using a set of amino acids that included Fmoc-Nle-OH, leading to the discovery of compounds with specific receptor binding affinities. pnas.orgresearchgate.net In positional scanning synthetic combinatorial libraries (PS-SCL), norleucine is one of the amino acids used to systematically probe the substrate specificity of enzymes. nih.gov The use of isokinetic mixtures of protected amino acids, including Fmoc-Nle-OH, is a strategy to ensure equimolar incorporation of the different building blocks during library synthesis. acs.org

Library Type Role of Norleucine Derivative Reference
One-Bead-One-Compound (OB2C) Libraries Included as one of the diverse amino acid building blocks to maximize structure-activity relationship information. nih.gov
1,4-Benzodiazepine Libraries Used as one of the amino acid components to generate a library of structurally diverse, non-peptidic small molecules. pnas.orgresearchgate.net
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) Incorporated into peptide mixtures to systematically determine the effect of specific amino acids on biological activity. nih.gov
Focused Combinatorial Libraries Used in isokinetic mixtures for the synthesis of peptide libraries screened by NMR for binding to protein targets. acs.org

Stereochemical Investigations and Chiral Purity in Nα Tert Butoxycarbonyl Norleucine Systems

Analysis of Enantiomeric and Diastereomeric Purity in Synthetic Products

The synthesis of Boc-Nle-OH and its subsequent salt formation with dicyclohexylamine (B1670486) (DCHA) require stringent quality control to ensure high enantiomeric and diastereomeric purity. Several analytical techniques are employed to quantify the presence of undesired stereoisomers. The dicyclohexylammonium (B1228976) salt form, Boc-Nle-OH·DCHA, is a stable, crystalline solid, which facilitates purification and handling. sigmaaldrich.commendelchemicals.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving and quantifying enantiomers of Boc-protected amino acids. sigmaaldrich.commst.edu Macrocyclic glycopeptide-based columns, such as those with teicoplanin or ristocetin (B1679390) A, have demonstrated broad selectivity for these compounds, often achieving baseline resolution between D- and L-enantiomers. sigmaaldrich.com Analysis is typically performed in reversed-phase or polar organic modes. sigmaaldrich.commst.edu Thin-Layer Chromatography (TLC) is also widely used as a rapid and effective method for assessing the general purity of the final product, with commercial standards often specifying a purity of ≥98%. sigmaaldrich.commendelchemicals.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful approach. For this method, the amino acids are typically derivatized to make them volatile. cat-online.com By using a chiral GC column, enantiomers can be separated and quantified. A particularly sophisticated GC-MS method involves deuterium (B1214612) labeling to accurately determine the enantiomeric purity of amino acids within a peptide, as it can distinguish between the D-amino acid originally present and that formed by racemization during analytical hydrolysis. cat-online.com

A certificate of analysis for a commercial batch of Boc-Nle-OH·DCHA typically includes verification of its identity by infrared (IR) spectroscopy, measurement of its specific optical rotation, and purity assessment by chromatography. sigmaaldrich.comiris-biotech.de

Analytical MethodPrincipleInformation ProvidedTypical Application
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Precise quantification of enantiomeric excess (e.e.) or enantiomeric purity.Determining the ratio of L- to D-Boc-Norleucine. sigmaaldrich.commst.edu
Thin-Layer Chromatography (TLC)Separation based on differential partitioning between a stationary phase and a mobile phase.Rapid assessment of overall product purity and detection of major impurities.Routine quality control, with typical purity specification of ≥98%. sigmaaldrich.commendelchemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile derivatives on a chiral column followed by mass-based detection.High-sensitivity determination of enantiomeric composition. cat-online.comAccurate purity assessment, especially when using isotopic labeling to correct for analytical artifacts. cat-online.com
Optical RotationMeasurement of the rotation of plane-polarized light by a chiral compound in solution.Confirmation of the presence of the desired enantiomer and an indication of its purity.Standard characterization reported on certificates of analysis. sigmaaldrich.com

Impact of the tert-Butoxycarbonyl Protecting Group on Chiral Stability and Conformational Preferences

The tert-butoxycarbonyl (Boc) group is not merely a transient protecting group; its chemical and physical properties significantly influence the stereochemistry of the norleucine molecule. The primary function of the Boc group is to protect the α-amino group from participating in unwanted reactions during peptide coupling. Its most notable physical characteristic is its significant steric bulk.

This steric hindrance imposes critical restrictions on the conformational freedom of the Nα-tert-butoxycarbonyl-norleucine molecule. Specifically, rotation around the N–Cα bond is limited, which helps to stabilize the molecule in an extended conformation. This steric influence is crucial for maintaining chiral stability at the α-carbon, as it disfavors the formation of planar intermediates that could lead to racemization.

Computational analyses, such as Density Functional Theory (DFT) studies, of Boc-protected amino acids confirm these conformational preferences. These studies indicate that the lowest-energy state of Boc-Nle-OH features a planar carbamate (B1207046) group (NH-CO-O) and a staggered arrangement of the side chain, which minimizes steric clashes. The presence of the bulky Boc group can also influence intermolecular interactions, promoting hydrophobic packing in the solid state.

Racemization Studies and Methods for Stereocontrol in Norleucine Chemistry

Racemization, the conversion of a pure enantiomer into an equal mixture of both enantiomers, is a critical concern in peptide chemistry. For norleucine derivatives, this process can occur at the α-carbon, particularly during the activation of the carboxyl group for peptide bond formation. researchgate.netcore.ac.uk The mechanism often involves the formation of a planar, achiral intermediate (like an oxazolone), which loses the original stereochemical information.

Studies have shown that the extent of racemization is highly dependent on the reaction conditions, including the choice of coupling reagents, solvent, temperature, and base. researchgate.net Therefore, a major focus of stereocontrol in norleucine chemistry is the development of synthetic protocols that minimize this risk.

Several strategies are employed to ensure high stereochemical fidelity:

Asymmetric Synthesis: Tailor-made amino acids are often prepared using asymmetric synthesis routes that establish the desired stereocenter with high enantioselectivity. The use of chiral auxiliaries or catalysts, such as Ni(II) complexes of Schiff bases, has proven effective for the stereocontrolled synthesis of various amino acids, including norleucine analogues, yielding products with high enantiomeric purity. researchgate.netmdpi.com

Enzymatic Resolution: This method utilizes the high stereospecificity of enzymes to separate a racemic mixture. For instance, an enzyme like Penicillin G acylase can selectively act on one enantiomer of a derivatized amino acid, allowing the other to be isolated in high optical purity. google.com

Optimized Coupling Conditions: In peptide synthesis, careful selection of coupling reagents and conditions is crucial. Reagents known to suppress racemization are often preferred, and reaction times and temperatures are kept to a minimum.

It is also noteworthy that physical manipulation can affect stereochemical integrity. Studies have shown that for solid crystalline amino acids, including norleucine, mechanical grinding followed by humidification can induce a solid-state transformation from a pure enantiomeric conglomerate to a racemic compound. science.gov

StrategyDescriptionKey AdvantageReference
Asymmetric SynthesisUses chiral catalysts or auxiliaries (e.g., Ni(II) complexes) to direct the formation of the desired stereoisomer.Builds the correct chirality directly into the molecular framework with high enantiomeric excess. researchgate.net, mdpi.com
Enzymatic ResolutionEmploys stereospecific enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation.Offers very high stereoselectivity, yielding products with high optical purity under mild conditions. google.com
Optimized Coupling ProtocolsInvolves the careful selection of reagents, solvents, and conditions during peptide synthesis to minimize racemization pathways.Preserves existing chirality during subsequent synthetic steps. researchgate.net, core.ac.uk

Detailed Conformational Landscape Analysis of Norleucine-Containing Structures

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt and their relative energies. For Boc-Nle-OH, this landscape is primarily shaped by the interplay between the bulky Boc group and the flexible n-butyl side chain of norleucine.

As established, the Boc group's steric bulk favors an extended backbone conformation. The linear side chain of norleucine, while simple, possesses four rotatable single bonds, giving it considerable flexibility. In solution, this side chain tends to adopt a staggered, gauche conformation to minimize steric interference with the backbone and the Boc group.

When incorporated into peptides, the conformational propensities of norleucine are further influenced by neighboring amino acid residues. mdpi.com Studies on host-guest peptides show that norleucine predominantly populates regions of the Ramachandran plot corresponding to polyproline II (pPII) and β-strand secondary structures. mdpi.com These conformations are characterized by extended backbone dihedral angles (φ, ψ).

The substitution of other amino acids with norleucine can have significant structural and functional consequences. For example, replacing methionine with the isosteric but non-oxidizable norleucine is a common strategy in peptide design to enhance chemical stability. researchgate.net While often considered a conservative substitution, it can alter a peptide's interaction with its environment, such as its depth of insertion into a lipid membrane, due to subtle differences in hydrophobicity and conformational dynamics. researchgate.net Furthermore, chemical modifications like N-methylation on the backbone of norleucine-containing peptides can be used to systematically modulate the conformational landscape, fine-tuning the ligand's shape to achieve highly selective interactions with biological receptors. nih.gov

Theoretical and Computational Chemistry Approaches to Nα Tert Butoxycarbonyl Norleucine

Quantum Chemical Calculations (Ab Initio and DFT) on Protected Amino Acids

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of protected amino acids. These methods solve the electronic Schrödinger equation to provide detailed information about molecular structure and energetics.

The electronic structure of a molecule dictates its reactivity. For norleucine derivatives, computational methods can predict various properties that are key to their chemical behavior. nih.gov DFT studies, for instance, can reveal the lowest-energy conformation of BOC-Nle-OH, which typically features a planar carbamate (B1207046) group (NH–CO–O) and a staggered side-chain arrangement. This information is vital for understanding how the molecule interacts with other reagents.

The tert-butoxycarbonyl (Boc) protecting group significantly influences the electronic properties of the norleucine molecule. Its electron-withdrawing nature can stabilize transition states in peptide coupling reactions. Computational analyses, such as those employing DFT with the B3-LYP functional, can be used to calculate and visualize frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.govacs.org The analysis of the electron localization function (ELF) can further reveal insights into the electronic structure and reactivity. nih.gov

Table 1: Calculated Properties of Nα-tert-Butoxycarbonyl-L-Norleucine

Property Value Source
Molecular Formula C₁₁H₂₁NO₄ nih.govsigmaaldrich.com
Molecular Weight 231.29 g/mol nih.govsigmaaldrich.com
XLogP3-AA 2.4 nih.gov
Polar Surface Area 75.6 Ų nih.gov

This table presents key computed properties of BOC-L-Nle-OH, providing a quantitative basis for understanding its physicochemical characteristics.

Free radical reactions involving amino acids are implicated in a variety of biochemical processes. acs.org Quantum chemical calculations are essential for determining radical stabilization energies (RSEs) and investigating the mechanisms of radical-mediated reactions. High-level computational methods can be used to calculate bond dissociation energies (BDEs) and RSEs for models of peptide backbones. nih.gov

For α-carbon-centered radicals, which are preferentially formed in peptides, stability is influenced by both resonance and steric effects. acs.orgnih.gov The presence of both an amino group and a carbonyl group on a disubstituted carbon-centered radical leads to significant stabilization. nih.gov However, steric repulsion between the side chain and the amide carbonyl group can destabilize the radical. acs.org For instance, the destabilization relative to glycine (B1666218) is approximately 9 kJ mol⁻¹ for alanine (B10760859) and 18 kJ mol⁻¹ for valine. acs.org This correlates with the reactivity of these residues towards hydrogen atom abstraction. acs.org

Computational studies can also be used to design amino acid residues that are resistant to radical reactions by magnifying these steric effects. acs.org Mechanistic investigations using computational methods can elucidate the pathways of various reactions, including decarboxylative allylations, where the stability of the formed α-amino radical can dictate the reaction mechanism. ku.edu

Molecular Dynamics Simulations and Conformational Sampling of Norleucine-Containing Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions with other molecules, such as lipid bilayers. researchgate.netnih.gov These simulations are particularly valuable for understanding the behavior of flexible molecules like peptides containing norleucine.

Enhanced sampling techniques in MD simulations are often necessary to overcome the challenge of slow dynamics in systems like cyclic peptides, ensuring a thorough exploration of the free-energy landscape. nih.gov These methods have been used to study the conformational preferences of cyclic peptides containing norleucine derivatives, providing insights that are crucial for understanding their biological activity. acs.orgqucosa.de

Mechanistic Insights into Protection, Deprotection, and Coupling Reactions involving BOC-Norleucine

Computational chemistry offers a window into the detailed mechanisms of the fundamental reactions in peptide synthesis: protection, deprotection, and coupling.

The Boc group is typically removed under acidic conditions. Kinetic studies, supported by computational modeling, have shown that the mechanism of N-Boc cleavage can have a second-order dependence on the acid concentration. acs.org Computational methods can also be used to investigate alternative deprotection strategies, such as thermal deprotection in continuous flow systems, providing insights into the reaction kinetics and selectivity. nih.gov DFT calculations have been employed to explore mechanisms involving Boc-group transfer in certain reactions. rsc.org

Peptide coupling reactions involve the activation of the carboxylic acid of one amino acid and its subsequent reaction with the amino group of another. uni-kiel.de The choice of coupling reagent is critical for minimizing side reactions, particularly racemization. uni-kiel.debachem.com Computational studies can help to understand the mechanisms of different coupling reagents and the role of additives in suppressing racemization. uni-kiel.deuniurb.it For sterically hindered amino acids, stronger coupling conditions may be required, and computational analysis can aid in the selection of appropriate reagents. rsc.org

Table 2: Common Reagents in BOC-Nle-OH Chemistry

Reaction Type Reagent(s) Purpose Source
Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Introduction of the Boc protecting group jk-sci.com
Deprotection Trifluoroacetic acid (TFA) Removal of the Boc protecting group jk-sci.com
Coupling HATU, HBTU, DIC/Oxyma Activation of the carboxylic acid for peptide bond formation

This table summarizes key reagents used in the synthesis and modification of peptides containing BOC-Nle-OH.

In Silico Design and Optimization Principles for Novel Norleucine-Based Compounds

In silico methods are increasingly used in the rational design and optimization of novel compounds with therapeutic potential. ontosight.airesearchgate.net These approaches can significantly reduce the time and cost associated with drug discovery by prioritizing candidates for synthesis and experimental testing. mdpi.com

For norleucine-based compounds, computational modeling can be used to screen for biological activity and to optimize structures for improved potency, selectivity, and pharmacokinetic properties. ontosight.ai Structure-based drug design, which often involves molecular docking and MD simulations, can be used to predict the binding modes of norleucine derivatives to their biological targets. researchgate.netmdpi.com For example, in silico screening of compound libraries followed by molecular dynamics simulations has been used to identify potential inhibitors of enzymes involved in cancer progression. mdpi.com

The Rosetta computational protein redesign approach, combined with experimental validation, has been successfully used to generate high-affinity and selective peptide inhibitors of ion channels, where norleucine was incorporated to prevent oxidation. elifesciences.orgnih.gov This iterative process of computational design and experimental testing is a powerful strategy for the development of novel peptide-based therapeutics.

Advanced Analytical Methodologies for Characterizing Nα Tert Butoxycarbonyl Norleucine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of BOC--Nle--OH.DCHA, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the Nα-tert-Butoxycarbonyl-Norleucine and dicyclohexylamine (B1670486) (DCHA) moieties.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The tert-butoxycarbonyl (Boc) group typically exhibits a characteristic singlet for its nine equivalent protons. The protons of the norleucine side chain and backbone, as well as those of the dicyclohexylamine counter-ion, will appear at distinct chemical shifts, with their multiplicity revealing adjacent proton environments.

¹³C NMR spectroscopy provides information on the carbon skeleton of the compound. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. The carbonyl carbons of the carboxylic acid and the Boc-protecting group are typically observed at the downfield end of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for BOC-Nle-OH.DCHA in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
BOC Group
(CH₃)₃C- ~1.45 (s, 9H) ~28.3
(CH₃)₃C - - ~80.0
-C=O - ~155.5
Norleucine Moiety
α-CH ~4.3 (m, 1H) ~53.5
β-CH₂ ~1.7 (m, 2H) ~33.0
γ-CH₂ ~1.3 (m, 2H) ~27.5
δ-CH₂ ~1.3 (m, 2H) ~22.5
ε-CH₃ ~0.9 (t, 3H) ~13.9
-COOH - ~176.0
DCHA Moiety
N-CH ~3.0 (m, 2H) ~52.0
Cyclohexyl CH₂ ~1.1-2.0 (m, 20H) ~24.5, ~25.5, ~31.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes of the functional groups. For this compound, characteristic peaks for the N-H (urethane), C=O (urethane and carboxylate), and C-O bonds are expected.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-H and C-C bonds of the alkyl chains in both the norleucine and dicyclohexylamine moieties.

Table 2: Characteristic IR and Raman Vibrational Frequencies for BOC-Nle-OH.DCHA

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Urethane) Stretching 3300-3400 3300-3400
C-H (Alkyl) Stretching 2850-2960 2850-2960
C=O (Urethane) Stretching 1680-1720 1680-1720
C=O (Carboxylate) Asymmetric Stretching 1550-1610 1550-1610
N-H (Amine Salt) Bending 1500-1600 1500-1600
C-N Stretching 1000-1250 1000-1250

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For the analysis of this compound, reversed-phase HPLC or UPLC is typically employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid). The compound is detected as it elutes from the column, most commonly by UV absorbance, as the urethane (B1682113) carbonyl group has a weak chromophore. Chiral stationary phases can be used to separate the L- and D-enantiomers of norleucine if chiral purity is a concern.

Table 3: Typical HPLC/UPLC Conditions for Purity Analysis of BOC-Nle-OH.DCHA

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm (UPLC) or C18, 4.6 x 150 mm, 5 µm (HPLC)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 20-80% B over 10 minutes
Flow Rate 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)
Column Temperature 40 °C
Detection UV at 210 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since this compound is a salt and not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves converting the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. After derivatization, the resulting volatile compound can be separated by GC and detected by MS.

Table 4: Representative GC-MS Parameters for Derivatized BOC-Nle-OH

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C for 1 min, then ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis in Protected Amino Acid Derivatives

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Due to the ionic and non-volatile nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In positive ion mode ESI-MS, the intact salt may dissociate, and the protonated BOC-Nle-OH molecule ([M+H]⁺) or its adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) can be observed. The accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition.

Tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion to induce fragmentation. The fragmentation pattern provides valuable structural information. For BOC-Nle-OH, characteristic losses include the tert-butyl group, carbon dioxide, and parts of the norleucine side chain.

Table 5: Expected m/z Values for Major Ions of BOC-Nle-OH in ESI-MS

Ion Formula Expected m/z (Positive Mode) Description
[M+H]⁺ C₁₁H₂₂NO₄⁺ 232.15 Protonated BOC-Nle-OH
[M+Na]⁺ C₁₁H₂₁NNaO₄⁺ 254.13 Sodium adduct of BOC-Nle-OH
[M-C₄H₈+H]⁺ C₇H₁₄NO₄⁺ 176.09 Loss of isobutylene
[M-Boc+H]⁺ C₆H₁₄NO₂⁺ 132.10 Loss of the Boc group (Norleucine + H)
[M-Boc-H₂O+H]⁺ C₆H₁₂N⁺ 98.10 Subsequent loss of water from the Norleucine ion

Quantitative and Qualitative Amino Acid Analysis Methodologies

The comprehensive characterization of Nα-tert-Butoxycarbonyl-Norleucine (BOC--Nle--OH) and its derivatives, such as the dicyclohexylamine salt (this compound), is crucial for ensuring their identity, purity, and suitability for applications like peptide synthesis. A suite of advanced analytical methodologies is employed for both qualitative confirmation and precise quantitative measurement. These techniques provide detailed insights into the molecular structure, stereochemistry, and purity levels of the compound.

Qualitative analysis primarily focuses on confirming the chemical identity and structural integrity of BOC--Nle--OH and its DCHA salt. These methods are essential for verifying that the correct compound has been synthesized and that it possesses the expected physical and chemical properties.

Key qualitative parameters and the techniques used for their determination are summarized below:

Appearance: A basic but important initial assessment. This compound is typically supplied as a white to a slight yellow or beige powder.

Identity by Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the presence of key functional groups within the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H and C=O stretching of the carbamate (B1207046) (Boc group), the O-H and C=O of the carboxylic acid, and various C-H and C-N bonds from the norleucine and dicyclohexylamine moieties. The presence of these specific bands provides a molecular fingerprint, confirming the compound's identity.

Optical Rotation: As a chiral molecule, L-norleucine and its derivatives will rotate the plane of polarized light. The specific rotation is a critical measure of enantiomeric purity. Discrepancies in reported values, such as +8.5° to +11.5° (c=1 in methanol) versus -7.5° ± 1° (c=1 in acetic acid), can arise from differences in the measurement solvent, highlighting the importance of standardized protocols. chemimpex.com

Melting Point: The melting point is a useful indicator of purity. For BOC-L-norleucine dicyclohexylammonium (B1228976) salt, a typical melting point range is 133-139°C. chemimpex.com A sharp melting range generally suggests high purity, whereas a broad range can indicate the presence of impurities.

Thin-Layer Chromatography (TLC): TLC is a widely used chromatographic technique for assessing the purity of BOC-protected amino acids. The compound is spotted on a silica (B1680970) plate and developed with an appropriate solvent system. The presence of a single spot indicates a high degree of purity, with a typical specification being ≥98%. nih.gov TLC is also a practical method for monitoring the conversion of the DCHA salt to the free acid before its use in peptide synthesis.

Interactive Data Table: Qualitative and Physical Properties of this compound

PropertyMethodTypical Specification
AppearanceVisual InspectionWhite to slight yellow/beige powder
IdentityInfrared (IR) SpectroscopyConforms to reference spectrum
PurityThin-Layer Chromatography (TLC)≥ 98%
Optical RotationPolarimetry+8.5° to +11.5° (c=1, Methanol)
Melting PointCapillary Method133-139°C

Quantitative analysis aims to determine the exact amount or concentration of BOC--Nle--OH, often expressed as a purity assay. High-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for assessing the purity and quantifying BOC-protected amino acids. The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical RP-HPLC method for BOC--Nle--OH would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile with 0.1% trifluoroacetic acid).

Detection: Ultraviolet (UV) detection at a low wavelength, typically 210-230 nm, where the carbamate and carboxyl functional groups absorb light.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For an absolute concentration measurement, a calibration curve is generated using certified reference standards.

Method validation would establish key performance characteristics as detailed in the table below.

Interactive Data Table: Typical HPLC Method Validation Parameters for Amino Acid Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.90-110% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 2%

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. The quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

For the quantitative analysis of this compound, a suitable qNMR experiment would involve:

Precisely weighing the this compound sample and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

Dissolving the mixture in an appropriate deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

Acquiring a ¹H NMR spectrum under optimized conditions that ensure accurate integration (e.g., long relaxation delay).

Integrating a well-resolved proton signal from BOC--Nle--OH (e.g., the nine equivalent protons of the tert-butyl group) and a signal from the internal standard.

Calculating the purity of the this compound based on the integral values, the number of protons for each signal, their respective molecular weights, and the weighed masses.

The strength of qNMR lies in its high precision and direct traceability to the International System of Units (SI), making it a definitive method for purity assessment.

Emerging Research Directions and Prospects for Nα Tert Butoxycarbonyl Norleucine Chemistry

Development of Novel Synthetic Methodologies for Derivatization and Functionalization

The versatility of Boc-Nle-OH as a synthetic precursor is a cornerstone of its utility. While its primary role is in standard solid-phase peptide synthesis (SPPS), emerging research is focused on creating novel derivatives to expand its chemical capabilities far beyond simple peptide incorporation. sigmaaldrich.comsigmaaldrich.com

One major area of development is the synthesis of norleucine analogs with functional groups on the side chain. These derivatives serve as platforms for bioconjugation, the introduction of probes, or the creation of complex molecular architectures. For example, the synthesis of N-alpha-t-Butyloxycarbonyl-6-hydroxy-L-norleucine (Boc-L-Nle(6-OH)-OH) introduces a hydroxyl group at the terminus of the side chain. iris-biotech.dechemimpex.com This hydroxyl moiety can be further functionalized for attaching other molecules or influencing the peptide's interaction with its environment. Another significant advancement is the creation of azido-functionalized norleucine, such as (S)-6-azido-2-(Boc-amino)hexanoic acid (Boc-ε-azido-Nle-OH). This derivative is a powerful tool for "click chemistry," a set of biocompatible reactions that enable the efficient and specific linking of molecules.

These methodologies allow for the precise placement of functional handles within a peptide sequence, a critical capability for developing advanced diagnostics and targeted therapeutics.

Table 1: Examples of Functionalized Boc-Nle-OH Derivatives and Their Applications

Derivative Name Functional Group Potential Application Reference(s)
Boc-L-Nle(6-OH)-OH Hydroxyl (-OH) Starting material for further functionalization; synthesis of novel therapeutic agents. iris-biotech.dechemimpex.com
Boc-ε-azido-Nle-OH Azide (B81097) (-N₃) Click chemistry reactions for bioconjugation and labeling.
Boc-N-Me-Nle-OH N-Methylation Enhances metabolic stability and reduces aggregation in therapeutic peptides. bldpharm.com

Furthermore, new strategies in peptide synthesis are leveraging Boc-Nle-OH in innovative ways. For instance, it has been used as an internal standard in resins for Fmoc-based SPPS, facilitating the accurate quantification of peptide cleavage. sigmaaldrich.com The development of orthogonal protection schemes, where the Boc group is used in conjunction with other protecting groups like Fmoc, allows for selective modification of specific amino acid residues within a complex peptide while it is still attached to the solid support. peptide.com

Applications in Biologically Active Molecule Design and Discovery

The incorporation of norleucine into peptides is a well-established strategy for enhancing their therapeutic potential. Because norleucine is a close structural analog of methionine but is not susceptible to oxidation, its substitution for methionine can significantly increase the stability and shelf-life of peptide-based drugs. peptide.comamericanpeptidesociety.org This is particularly crucial for peptides that are exposed to oxidative environments either during storage or in vivo.

Research has shown that this substitution often preserves, and sometimes enhances, the biological activity of the peptide.

Opioid Peptides: In the design of novel analgesics, the substitution of methionine with norleucine in opioid peptides has been shown to result in compounds with enhanced binding affinity and selectivity for opioid receptors, leading to increased analgesic properties. medchemexpress.com

Antimicrobial Peptides (AMPs): The stability of AMPs is critical for their function. Replacing oxidation-prone methionine residues with norleucine has been shown to maintain or improve the antimicrobial activity of peptides while making them more robust. researchgate.net

Neurodegenerative Disease Research: Studies have explored the substitution of methionine with norleucine in amyloid-β peptides, which are associated with Alzheimer's disease. This modification can reduce the neurotoxic effects of these peptides, highlighting a potential therapeutic avenue. lifetein.com

The use of Boc-Nle-OH is fundamental to this approach, providing the necessary protected amino acid for seamless integration into the peptide sequence during synthesis.

Table 2: Impact of Methionine to Norleucine Substitution on Peptide Activity

Original Peptide Class Biological Target/Function Effect of Nle Substitution Reference(s)
Opioid Peptides Mu-opioid receptor (MOR) Enhanced analgesic properties and receptor binding affinity.
Antimicrobial Peptide (PGLa) Bacterial cell membrane Preserved functional isosterism with differences in lipid binding. researchgate.net
Amyloid-β Peptides Neurotoxicity Reduced neurotoxic effects. lifetein.com

Role in Protein Engineering and Directed Evolution Studies

Beyond short peptides, norleucine is playing an increasingly important role in the engineering of entire proteins. The global substitution of all methionine residues with norleucine can be achieved in recombinant protein expression systems, typically by using methionine-auxotrophic E. coli strains cultured in media deficient in methionine but containing norleucine. unifiedpatents.comtandfonline.comfrontiersin.org This technique allows for the production of proteins with fundamentally altered properties.

A key advantage of this approach is the creation of oxidation-resistant enzymes. For example, when all 13 methionine residues in the heme domain of cytochrome P450 BM-3 were replaced with norleucine, the resulting enzyme exhibited a nearly two-fold increase in peroxygenase activity. caltech.edu While its thermostability was reduced, the study demonstrated that extensive amino acid replacement could lead to improved catalytic properties. This makes such proteins more suitable for industrial processes where oxidative stress can deactivate conventional enzymes. caltech.edu

Similarly, residue-specific incorporation of norleucine into a lipase (B570770) improved the enzyme's activity on synthetic polyesters, demonstrating its potential for tailoring enzymes for applications in bioremediation and green chemistry. frontiersin.org These studies highlight how norleucine incorporation provides a platform for directed evolution, allowing scientists to create enzymes with novel functions using an expanded set of protein building blocks. caltech.edu

Table 3: Research Findings in Protein Engineering with Norleucine

Protein Studied Engineering Strategy Key Finding Significance Reference(s)
Cytochrome P450 BM-3 Heme Domain Global substitution of 13 Met residues with Nle ~2x increase in peroxygenase activity; reduced thermostability. Demonstrates that extensive substitution can enhance catalytic function. caltech.edu
Lipase from Thermobifida halotolerans (TTL) Residue-specific incorporation of Nle for Met Improved hydrolytic activity on synthetic polyester (B1180765) substrates. Tailoring enzymes for environmentally friendly polymer recycling. frontiersin.org
Recombinant Proteins in E. coli Control of Nle misincorporation Methionine overproduction in host cells prevents unwanted Nle incorporation. Improves fidelity of therapeutic protein production. tandfonline.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The principles of peptide synthesis enabled by Boc-Nle-OH are being extended into the realm of materials science, leading to the development of novel functional polymers and biocompatible materials. Norleucine-containing polypeptides can be designed to self-assemble into higher-order structures, creating new materials with applications in nanotechnology and biomedicine.

A significant area of research is the synthesis of functional polypeptides via the ring-opening polymerization of N-carboxyanhydride (NCA) monomers derived from amino acids. rsc.org More recently, post-polymerization modification has been used to create functional materials. For example, researchers have prepared poly(5,6-epoxy-L-norleucine) as a versatile intermediate. escholarship.orgacs.org This polypeptide, featuring epoxide groups on its side chains, can be readily reacted with various thiols to introduce a wide array of functional groups. This method provides access to a diverse library of functional polypeptides whose properties, such as solubility and thermoresponsive behavior, can be finely tuned by the nature of the side-chain modification. escholarship.org

Q & A

Basic: What is the standard protocol for synthesizing and characterizing BOC-Nle-OH.DCHA in academic research?

Methodological Answer:
The synthesis of BOC-Nle-OH.DCHA typically involves coupling Nle (norleucine) with a tert-butoxycarbonyl (BOC) protecting group, followed by salt formation with dicyclohexylamine (DCHA). Key steps include:

  • Protection : Use BOC-anhydride in a basic medium (e.g., NaOH) to protect the amine group of Nle .
  • Purification : Crystallize the product using DCHA in a non-polar solvent (e.g., ethyl acetate) to form the DCHA salt .
  • Characterization : Confirm identity via 1H^1H/13C^{13}C-NMR (peaks for BOC tert-butyl group at ~1.4 ppm and DCHA cyclohexyl protons at 1.0–2.0 ppm), HPLC (>98% purity), and mass spectrometry (MW: [Calculate based on molecular formula]) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text or supplementary materials .

Basic: How should researchers determine optimal solubility and storage conditions for BOC-Nle-OH.DCHA?

Methodological Answer:

  • Solubility Testing : Systematically test solvents (e.g., DMSO, methanol, aqueous buffers) at varying temperatures (4°C to 37°C) and pH levels. Use dynamic light scattering (DLS) to detect aggregation .
  • Storage Stability : Conduct accelerated degradation studies (e.g., 1 month at -20°C vs. -80°C) with periodic HPLC analysis to assess purity loss. Evidence suggests DCHA salts are hygroscopic; store desiccated .
  • Best Practices : Report solvent compatibility and storage conditions in the "Experimental" section to ensure reproducibility .

Basic: Which analytical methods are critical for assessing BOC-Nle-OH.DCHA’s purity and structural integrity?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity. Compare retention times with standards .
  • Spectroscopy : NMR to confirm stereochemistry and detect impurities (e.g., unreacted DCHA). FT-IR for functional group validation (BOC carbonyl at ~1680 cm1^{-1}) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
  • Data Reporting : Tabulate results (e.g., Table: "Analytical Parameters for BOC-Nle-OH.DCHA") with error margins and statistical significance .

Advanced: How can researchers resolve contradictions in solubility or stability data reported for BOC-Nle-OH.DCHA?

Methodological Answer:

  • Controlled Replication : Repeat experiments using identical solvents, temperatures, and equipment (e.g., same HPLC model) to isolate variables .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., Boc-Nva-OH·DCHA) to identify trends in DCHA salt behavior .
  • Meta-Analysis : Review primary literature for methodological differences (e.g., crystallization solvents, drying times) that may explain discrepancies .
  • Publish Negative Results : Document irreproducible findings to aid community troubleshooting .

Advanced: What strategies optimize the synthesis yield of BOC-Nle-OH.DCHA while minimizing side products?

Methodological Answer:

  • Reaction Optimization : Use design of experiments (DoE) to vary parameters (e.g., molar ratios, reaction time). For example, a 1:1.2 BOC-anhydride:Nle ratio may reduce di-BOC byproducts .
  • In Situ Monitoring : Employ techniques like inline FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield .
  • Workflow Integration : Automate purification (e.g., flash chromatography) to standardize DCHA salt crystallization .

Advanced: How should researchers address conflicting interpretations of spectroscopic data (e.g., NMR peak splitting) for BOC-Nle-OH.DCHA?

Methodological Answer:

  • Advanced NMR Techniques : Use 1H^1H-1H^1H COSY or NOESY to resolve overlapping peaks caused by DCHA’s conformational flexibility .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to assign ambiguous signals .
  • Collaborative Validation : Share raw data with independent labs for blinded re-analysis, reducing confirmation bias .

Advanced: How can BOC-Nle-OH.DCHA research be integrated into broader theoretical frameworks (e.g., peptide drug design)?

Methodological Answer:

  • Link to Theory : Frame experiments within peptide stability or protecting-group kinetics models. For example, test BOC-Nle-OH.DCHA’s resistance to enzymatic cleavage compared to other BOC-amino acids .
  • Interdisciplinary Design : Collaborate with computational chemists to predict DCHA’s impact on crystallinity or bioavailability using molecular dynamics simulations .
  • Conceptual Reporting : Discuss findings in the context of existing theories (e.g., "Our results challenge the assumption that DCHA salts universally enhance solubility") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.